Superior Enantioselectivity: Benzyl Isocyanate Achieves 95% ee vs. 13% ee for Benzoyl Isocyanate in Asymmetric Cycloadditions
In a palladium-catalyzed dynamic kinetic asymmetric cycloaddition with vinylaziridines, benzyl isocyanate delivered a remarkably high enantiomeric excess (ee) of 95%, whereas the more electrophilic benzoyl isocyanate yielded only 13% ee under identical conditions. This performance also surpasses that of phenyl isocyanate, which is classified among 'more electrophilic' isocyanates giving lower ee's [1].
| Evidence Dimension | Enantioselectivity (enantiomeric excess, ee) |
|---|---|
| Target Compound Data | 95% ee |
| Comparator Or Baseline | Benzoyl isocyanate: 13% ee; Phenyl isocyanate: 'lower ee' (qualitative class) |
| Quantified Difference | 82 percentage-point increase in ee (benzyl vs. benzoyl) |
| Conditions | Pd-catalyzed dynamic kinetic asymmetric cycloaddition with vinylaziridines; chiral ligand: trans-1,2-diaminocyclohexane/2-diphenylphosphino-1-naphthoic acid; cocatalyst: AcOH or HOBt (pKa ~4.7) |
Why This Matters
This >80 percentage-point increase in enantioselectivity translates directly to higher chiral purity in pharmaceutical intermediates and fine chemicals, reducing the need for costly and time-consuming enantiomeric separation steps.
- [1] Trost, B. M.; Fandrick, D. R. Dynamic Kinetic Asymmetric Cycloadditions of Isocyanates to Vinylaziridines. J. Am. Chem. Soc. 2003, 125(39), 11836-11837. View Source
